(Z)-4-oxo-4-pentoxybut-2-enoic acid
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Overview
Description
(Z)-4-oxo-4-pentoxybut-2-enoic acid is an organic compound that belongs to the class of maleate esters. It is characterized by the presence of a maleate group, which is a derivative of maleic acid, and a pentyl group. This compound is used in various chemical processes and has applications in different industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-4-oxo-4-pentoxybut-2-enoic acid can be synthesized through the esterification of maleic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of monopentyl maleate involves the continuous esterification of maleic acid with pentanol in the presence of an acid catalyst. The reaction mixture is heated to a temperature of around 100-120°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting product is then purified through distillation to obtain monopentyl maleate with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form maleic anhydride and other oxidation products.
Reduction: Reduction of monopentyl maleate can lead to the formation of succinic acid derivatives.
Substitution: The ester group in monopentyl maleate can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with monopentyl maleate under mild conditions.
Major Products:
Oxidation: Maleic anhydride, carbon dioxide, and water.
Reduction: Succinic acid derivatives.
Substitution: Various substituted maleate esters.
Scientific Research Applications
(Z)-4-oxo-4-pentoxybut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of polymers and resins, where it imparts desirable properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of monopentyl maleate involves its interaction with various molecular targets. In chemical reactions, the ester group can undergo hydrolysis to release maleic acid and pentanol. The maleic acid can further participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
- Monomethyl maleate
- Monoethyl maleate
- Monobutyl maleate
Comparison: (Z)-4-oxo-4-pentoxybut-2-enoic acid is unique due to its longer alkyl chain compared to monomethyl maleate and monoethyl maleate. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules. Compared to monobutyl maleate, monopentyl maleate has a slightly higher molecular weight and different physical properties, which can affect its use in specific applications.
This compound stands out for its versatility in various chemical reactions and its applications in different fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
15420-79-8 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 g/mol |
IUPAC Name |
(Z)-4-oxo-4-pentoxybut-2-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-7-13-9(12)6-5-8(10)11/h5-6H,2-4,7H2,1H3,(H,10,11)/b6-5- |
InChI Key |
BOFGUJVLYGISIU-WAYWQWQTSA-N |
Isomeric SMILES |
CCCCCOC(=O)/C=C\C(=O)O |
SMILES |
CCCCCOC(=O)C=CC(=O)O |
Canonical SMILES |
CCCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
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